
Application Notes and Protocols: Recombinant
Expression and Purification of Serine

Acetyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acetylserine

Cat. No.: B093042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the recombinant expression and

purification of serine acetyltransferase (SAT), a key enzyme in the cysteine biosynthesis

pathway. The protocols detailed below cover the entire workflow from gene cloning to

purification and functional analysis of the enzyme.

Introduction
Serine acetyltransferase (SAT), also known as serine O-acetyltransferase, catalyzes the

conversion of L-serine and acetyl-CoA to O-acetyl-L-serine (OAS) and Coenzyme A (CoA).[1]

This reaction is the committed and rate-limiting step in the biosynthesis of cysteine in bacteria

and plants.[2][3] SAT activity is regulated by feedback inhibition from its end-product, L-

cysteine, and through the formation of a multi-enzyme complex, the cysteine synthase complex

(CSC), with O-acetylserine sulfhydrylase (OASS).[4] The ability to produce highly pure and

active recombinant SAT is crucial for structural studies, inhibitor screening, and understanding

its regulatory mechanisms.
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The synthesis of cysteine is tightly regulated to meet cellular demands. Serine

acetyltransferase is a central player in this pathway, and its activity is modulated by the

availability of substrates and the presence of the downstream product, L-cysteine.
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Cysteine biosynthesis pathway and its regulation.

Experimental Workflow Overview
The overall process for obtaining pure, active recombinant serine acetyltransferase involves a

series of sequential steps, from the initial cloning of the gene of interest to the final

characterization of the purified protein.
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Recombinant SAT Production Workflow

1. Cloning of SAT Gene
into Expression Vector

2. Transformation into
E. coli Expression Host

3. Induction of
Recombinant Protein Expression

4. Cell Lysis and
Lysate Preparation

5. Affinity Chromatography
(e.g., Ni-NTA)

6. Purity Analysis
(SDS-PAGE) 7. Enzyme Activity Assay
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Workflow for recombinant SAT expression and purification.

Data Presentation
Table 1: Representative Purification of Recombinant
Serine Acetyltransferase
This table summarizes a typical purification of His-tagged serine acetyltransferase from E. coli.
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Purification
Step

Total
Protein
(mg)

Total
Activity (U)

Specific
Activity
(U/mg)

Yield (%)
Purification
Fold

Crude Lysate 250 500 2.0 100 1

Ni-NTA

Elution
10 400 40.0 80 20

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of

CoA-SH per minute under standard assay conditions.

Table 2: Kinetic Parameters of Serine Acetyltransferase
from Various Organisms
This table provides a comparison of the kinetic constants for serine acetyltransferase from

different species.

Organism
Km (Acetyl-
CoA) (mM)

Km (L-Serine)
(mM)

Vmax
(mM/min) or
kcat (s-1)

Reference

Mycobacterium

tuberculosis
0.0513 ± 0.0050 0.0264 ± 0.0006 0.0073 ± 0.0005

Neisseria

gonorrhoeae
- 1.21 1444 (kcat) [4]

Spinach

Chloroplasts
0.35 ± 0.02 2.29 ± 0.43 >200 U/mg [1]

Experimental Protocols
Cloning of Serine Acetyltransferase Gene into pET-
28a(+) Expression Vector
This protocol describes the cloning of a SAT gene into the pET-28a(+) vector, which will append

an N-terminal His6-tag to the recombinant protein.
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Materials:

SAT gene source (genomic DNA or cDNA)

pET-28a(+) vector

Restriction enzymes (e.g., NdeI and XhoI) and corresponding 10X buffer

T4 DNA Ligase and 10X ligation buffer

High-fidelity DNA polymerase for PCR

Forward and reverse primers for SAT gene with appropriate restriction sites

DH5α competent E. coli cells

LB agar plates with kanamycin (50 µg/mL)

DNA purification kits (PCR cleanup and gel extraction)

Procedure:

Primer Design: Design primers to amplify the SAT coding sequence. The forward primer

should include an NdeI restriction site (CATATG) and the reverse primer an XhoI restriction

site (CTCGAG).

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the SAT

gene.

Purification of PCR Product: Purify the PCR product using a PCR cleanup kit.

Restriction Digest:

Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI. A

typical reaction includes:

DNA: ~1-2 µg

10X Restriction Buffer: 2 µL
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NdeI: 1 µL (10 U)

XhoI: 1 µL (10 U)

Nuclease-free water to a final volume of 20 µL.

Incubate at 37°C for 1-2 hours.

Gel Purification: Run the digested products on a 1% agarose gel. Excise the bands

corresponding to the digested vector and insert and purify the DNA using a gel extraction kit.

Ligation:

Set up the ligation reaction with a 3:1 molar ratio of insert to vector. A typical reaction

includes:

Digested pET-28a(+): 50 ng

Digested SAT insert: (calculated amount for 3:1 ratio)

10X T4 DNA Ligase Buffer: 1 µL

T4 DNA Ligase: 1 µL (400 U)

Nuclease-free water to a final volume of 10 µL.

Incubate at 16°C overnight or at room temperature for 2-4 hours.

Transformation:

Transform E. coli DH5α competent cells with 5 µL of the ligation mixture.

Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).

Incubate overnight at 37°C.

Colony PCR and Sequencing: Screen colonies by colony PCR using T7 promoter and T7

terminator primers to identify positive clones. Confirm the correct insertion and sequence by

Sanger sequencing.
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Recombinant Expression of His-tagged Serine
Acetyltransferase
Materials:

E. coli BL21(DE3) competent cells

LB broth with kanamycin (50 µg/mL)

Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Procedure:

Transformation: Transform E. coli BL21(DE3) competent cells with the confirmed pET-

28a(+)-SAT plasmid.

Starter Culture: Inoculate a single colony into 10 mL of LB broth containing kanamycin (50

µg/mL) and grow overnight at 37°C with shaking (200-250 rpm).

Large-Scale Culture: Inoculate 1 L of LB broth with kanamycin with the overnight starter

culture.

Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600)

reaches 0.5-0.7.

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

Expression: Continue to incubate the culture. Optimal expression conditions may vary, but a

common starting point is 4-6 hours at 30°C or overnight at 18-25°C.

Harvesting: Harvest the cells by centrifugation at 4,600 x g for 20 minutes at 4°C. Discard

the supernatant and store the cell pellet at -80°C until purification.

Purification of His-tagged Serine Acetyltransferase
using Ni-NTA Affinity Chromatography
Materials:
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Lysis Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 20 mM imidazole

Wash Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 40 mM imidazole

Elution Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 250 mM imidazole

Ni-NTA agarose resin

Lysozyme

DNase I

Procedure:

Cell Lysis:

Resuspend the frozen cell pellet in lysis buffer (approximately 5 mL per gram of wet cell

paste).

Add lysozyme to a final concentration of 1 mg/mL and a small amount of DNase I.

Incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis.

Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C. Collect the

supernatant.

Binding to Resin:

Equilibrate the Ni-NTA resin with lysis buffer.

Add the clarified lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with

gentle agitation to allow the His-tagged protein to bind.

Washing:

Load the lysate-resin slurry into a chromatography column.
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Wash the resin with 10-20 column volumes of wash buffer to remove non-specifically

bound proteins.

Elution:

Elute the bound protein with 5-10 column volumes of elution buffer.

Collect fractions and monitor the protein concentration, for example, by measuring the

absorbance at 280 nm.

Analysis and Storage:

Analyze the eluted fractions by SDS-PAGE to assess purity.

Pool the fractions containing the purified SAT.

If necessary, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM

Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Store the purified protein at -80°C.

Serine Acetyltransferase Enzyme Activity Assay
This assay measures the production of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic

acid) (DTNB), also known as Ellman's reagent. The reaction of the free thiol group of CoA with

DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be

quantified spectrophotometrically at 412 nm.

Materials:

Assay Buffer: 50 mM Tris-HCl pH 7.6, 1 mM EDTA

L-serine stock solution (e.g., 200 mM)

Acetyl-CoA stock solution (e.g., 1 mM)

DTNB solution (1 mM in assay buffer)

Purified SAT enzyme
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Procedure:

Reaction Mixture: Prepare the reaction mixture in a microcuvette or 96-well plate. A typical

200 µL reaction contains:

Assay Buffer: to a final volume of 200 µL

L-serine: final concentration of 20 mM

Acetyl-CoA: final concentration of 0.1 mM

Enzyme Addition: Add a known amount of purified SAT enzyme to initiate the reaction.

Incubation: Incubate the reaction at 30°C for a set period (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Detection:

Stop the reaction by adding 50 µL of 1 mM DTNB solution.

Measure the absorbance at 412 nm.

Quantification:

Prepare a standard curve using known concentrations of CoA to determine the amount of

CoA produced in the enzymatic reaction.

Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of

enzyme). The molar extinction coefficient of TNB at 412 nm is 14,150 M-1cm-1.

Troubleshooting
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Issue Possible Cause Suggested Solution

Low or no protein expression
Codon usage of SAT gene is

not optimal for E. coli.

Synthesize a codon-optimized

gene.

Protein is toxic to the cells.

Lower the induction

temperature and/or IPTG

concentration. Use a different

expression host (e.g., with

tighter regulation).

Protein is in inclusion bodies
High expression rate leads to

misfolding.

Lower the induction

temperature (e.g., 16-20°C)

and IPTG concentration. Co-

express with chaperones.

Low yield after purification His-tag is not accessible.
Clone the His-tag at the other

terminus of the protein.

Protein is eluting during the

wash steps.

Decrease the imidazole

concentration in the wash

buffer.

Enzyme has low or no activity Protein is misfolded.

Optimize expression conditions

(lower temperature, slower

induction).

Cofactors are missing.
Ensure all necessary cofactors

are present in the assay buffer.

Protein is unstable.

Add stabilizing agents like

glycerol or DTT to the storage

buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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